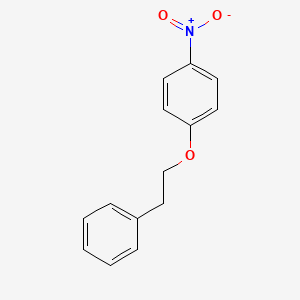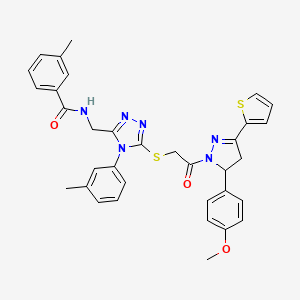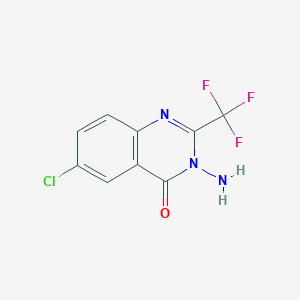
3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinones are a class of compounds that have garnered significant interest due to their wide range of biological activities. The specific compound , 3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone, is a derivative within this class that may possess unique properties and potential applications in various fields, including medicinal chemistry and material science .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of anthranilic acid derivatives with acyl chlorides, followed by reactions with various amines or electrophiles to yield the desired products. For instance, the condensation of substituted anthranilic acids with chloro-acyl chlorides can lead to N-acyl-anthranilic acids, which upon further reaction with acetic anhydride and amines, can produce tricyclic 4(3H)-quinazolinone derivatives . Additionally, lithiation reactions have been employed to introduce substituents at specific positions on the quinazolinone ring, as seen in the synthesis of more complex quinazolinones through 1,2-addition of alkyllithium reagents and subsequent reactions with various electrophiles .
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system containing a benzene ring fused to a pyrimidine ring. The presence of substituents on the quinazolinone core, such as amino, chloro, and trifluoromethyl groups, can significantly influence the chemical behavior and biological activity of these compounds. The molecular structure is often elucidated using techniques such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including reactions with halogenoketones, halogenoaldehydes, and chloroformates, leading to the formation of ketones, aldehydes, Schiff bases, and other derivatives . The reactivity of the amino group on the quinazolinone ring allows for further functionalization, as seen in the synthesis of amides and esters . Additionally, the lithiation of quinazolinones followed by reaction with electrophiles can yield a range of substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones are influenced by their molecular structure and substituents. These properties include solubility, melting points, and reactivity towards various reagents. For example, the presence of electron-withdrawing groups such as trifluoromethyl may affect the acidity of the adjacent amino group and the overall electron distribution within the molecule. The photoreactivity of certain quinazolinone derivatives has also been studied, revealing their potential in DNA photo-disruption and molecular docking applications, which could be relevant for the development of photo-chemotherapeutic agents .
Wissenschaftliche Forschungsanwendungen
Biological and Medicinal Chemistry Research
Quinazolinones are recognized for their significant biological activities, which have made them a focal point in medicinal chemistry research. These compounds are found in over 200 naturally occurring alkaloids and have inspired the synthesis of novel variants with enhanced biological properties (Tiwary et al., 2016). Their structural stability and versatility allow for the introduction of various bioactive moieties, leading to the creation of potential medicinal agents with antibacterial activities against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.
Synthesis and Chemical Properties
The synthesis and exploration of quinazolinones, including 3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone, involve eco-friendly, mild, and atom-efficient methods. These approaches aim to develop novel quinazolines with potential applications by exploring different properties and synthetic routes (Faisal & Saeed, 2021). The diverse synthetic strategies covered in the literature provide a foundation for future research in quinazoline synthesis and the development of more promising synthetic approaches.
Anticancer and Other Biological Activities
Quinazoline derivatives demonstrate a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. The anti-colorectal cancer activity of quinazolines, for instance, is attributed to their ability to modulate the expression of specific genes and proteins involved in cancer progression, highlighting their potential as anticancer agents (Moorthy et al., 2023). Moreover, quinazoline derivatives have been patented for their anticancer properties, targeting a range of therapeutic protein targets beyond EGFR inhibition, thus remaining a promising field in drug development (Ravez et al., 2015).
Optoelectronic and Material Science Applications
Apart from their medicinal applications, quinazolines have been researched for their use in optoelectronic materials. Functionalized quinazolines and pyrimidines, due to their incorporation into π-extended conjugated systems, are valuable for the creation of novel optoelectronic materials. These compounds are used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
3-amino-6-chloro-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O/c10-4-1-2-6-5(3-4)7(17)16(14)8(15-6)9(11,12)13/h1-3H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPALHAFYBRQHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)
![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)
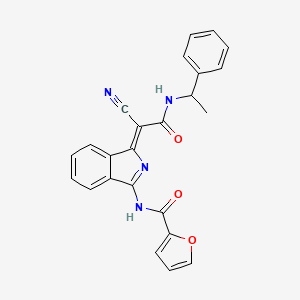

![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)

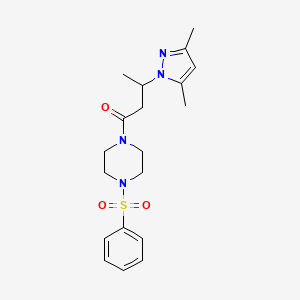
![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)
